molecular formula C6H9ClO3 B055832 Methyl 2-chloro-3-oxopentanoate CAS No. 114192-09-5

Methyl 2-chloro-3-oxopentanoate

Cat. No. B055832
CAS RN: 114192-09-5
M. Wt: 164.59 g/mol
InChI Key: HQKDHMCNAMQTFI-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-3-oxopentanoate” is a chemical compound with the CAS Number: 114192-09-5 . It has a molecular weight of 164.59 and its IUPAC name is methyl 2-chloro-3-oxopentanoate .


Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-3-oxopentanoate” is 1S/C6H9ClO3/c1-3-4 (8)5 (7)6 (9)10-2/h5H,3H2,1-2H3 . This indicates that the compound has a carbon backbone with a chlorine atom and an ester group attached.


Physical And Chemical Properties Analysis

“Methyl 2-chloro-3-oxopentanoate” has a boiling point of 77-79 °C at 13 hPa and a density of 1.199 g/mL at 20 °C .

Scientific Research Applications

Chemical Synthesis

“Methyl 2-chloro-3-oxopentanoate” is used in various areas of chemical synthesis . It can serve as a building block in the synthesis of more complex molecules. Its unique structure, which includes a chloro group and a methyl ester, allows it to participate in a variety of reactions.

Green Chemistry

There is a growing interest in using “Methyl 2-chloro-3-oxopentanoate” in green chemistry . For example, it has been used in the efficient synthesis of the polar aprotic solvent “methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate”, also known as PolarClean . This solvent has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .

Solvent Recovery

“Methyl 2-chloro-3-oxopentanoate” has been demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery . This shows its potential in processes where solvent recovery is important.

Material Science

The unique properties of “Methyl 2-chloro-3-oxopentanoate” make it useful in material science . It can be used in the development of new materials with specific properties.

Analytical Chemistry

“Methyl 2-chloro-3-oxopentanoate” can also be used in analytical chemistry . Its properties can be utilized in the development of new analytical methods and techniques.

Safety and Hazards

“Methyl 2-chloro-3-oxopentanoate” is classified as a skin irritant, eye irritant, and may cause specific target organ toxicity upon single exposure . It’s important to handle this compound with appropriate safety measures.

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.

Action Environment

The action, efficacy, and stability of Methyl 2-chloro-3-oxopentanoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other reactants or catalysts . .

properties

IUPAC Name

methyl 2-chloro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKDHMCNAMQTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337847
Record name Methyl 2-chloro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3-oxopentanoate

CAS RN

114192-09-5
Record name Methyl 2-chloro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-3-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 104 g (0.8 mol) of methyl 3-oxopentanoate (available from Wacker Chemical) in 500 ml of toluene was cooled to 0 to 5° C., and 108 g (0.8 mol) of sulfuryl chloride was added thereto dropwise, followed by stirring at room temperature overnight. Toluene was removed by evaporation to give 131.6 g (0.8 mol; yield: 100%) of the title compound.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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